molecular formula C12H16BrN B1288672 4-(4-Bromophenyl)-1-methylpiperidine CAS No. 1187928-85-3

4-(4-Bromophenyl)-1-methylpiperidine

Cat. No. B1288672
M. Wt: 254.17 g/mol
InChI Key: XVFDTMOEUDZZFE-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)-1-methylpiperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 1-position with a methyl group and at the 4-position with a 4-bromophenyl group .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)-1-methylpiperidine” would consist of a six-membered piperidine ring substituted with a methyl group and a 4-bromophenyl group . The presence of the bromine atom would make the molecule relatively heavy and potentially quite reactive.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Bromophenyl)-1-methylpiperidine” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Antibacterial Applications

  • Synthesis and Antibacterial Evaluation : A study by Aziz‐ur‐Rehman et al. (2017) focused on synthesizing derivatives of 4-(4-Bromophenyl)-1-methylpiperidine with antibacterial properties. The synthesized compounds exhibited valuable antibacterial activities.

Antiviral Activities

  • HIV-1 Treatment : Palani et al. (2002) reported the development of compounds derived from 4-(4-Bromophenyl)-1-methylpiperidine with potent anti-HIV activity. These compounds were identified as potential candidates for HIV-1 treatment (Palani et al., 2002).

Enzyme Inhibition

  • Anti-Enzymatic Activity : Rehman et al. (2019) described the synthesis of 1-(4-Bromophenyl)-1-methylpiperidine derivatives with significant anti-enzymatic activity against the urease enzyme (Rehman et al., 2019).

Conformational Analysis

  • Conformational Analysis of Saturated Heterocycles : Research by Dorn et al. (1967) explored the orientation of quaternised piperidines, providing insights into the structural analysis of related compounds (Dorn et al., 1967).

Anticonvulsant Properties

  • Anticonvulsant Enaminone Studies : Edafiogho et al. (2003) conducted X-ray crystallographic and theoretical studies of an anticonvulsant enaminone containing a 4-(4-Bromophenyl) group. Their findings contribute to the development of new anticonvulsant agents (Edafiogho et al., 2003).

Dual Inhibitors for Oncogenic Drivers

  • Inhibitors of Anaplastic Lymphoma Kinase and Bromodomain-4 : Watts et al. (2019) designed compounds including 4-(4-Bromophenyl)-1-methylpiperidine derivatives as dual inhibitors for ALK and BRD4, significant in neuroblastoma treatment (Watts et al., 2019).

properties

IUPAC Name

4-(4-bromophenyl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFDTMOEUDZZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290868
Record name 4-(4-Bromophenyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-methylpiperidine

CAS RN

1187928-85-3
Record name 4-(4-Bromophenyl)-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Delgado, RJ Glass, G Geraci, R Duvadie… - The Journal of …, 2021 - ACS Publications
Facilitating photoredox coupling reactions in process-friendly green solvents was achieved by the successful application of a dual Ir/Ni catalyst system with enhanced solubility …
Number of citations: 5 pubs.acs.org

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